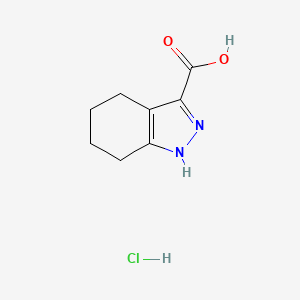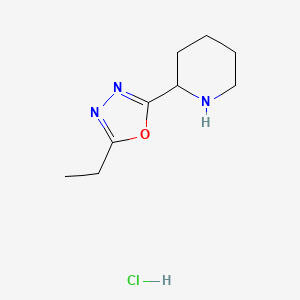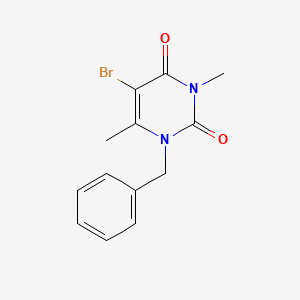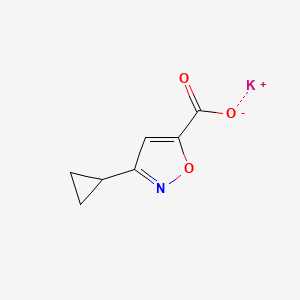
2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine
Vue d'ensemble
Description
“2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” is a chemical compound with the molecular formula C7H4Cl2F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd and 6th positions with chlorine atoms, at the 3rd position with a trifluoroethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine” include a predicted boiling point of 249.6±40.0 °C and a predicted density of 1.505±0.06 g/cm3 . Its pKa is predicted to be -8.05±0.10 .Applications De Recherche Scientifique
Variability in Chemistry and Properties
The chemistry and properties of pyridine derivatives, such as 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, offer a wide range of variability. These compounds, including their complexes, show significant promise due to their diverse preparation procedures, spectroscopic properties, structural characteristics, magnetic properties, and biological and electrochemical activity. This variability suggests potential interest points for future investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).
Environmental Impact of Fluorinated Alternatives
The persistence, bioaccumulation, and toxicity of Per- and polyfluoroalkyl substances (PFASs) have led to the search for new compounds that can replace them. Fluorinated alternatives, including those related to the chemical structure of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, show systemic multiple organ toxicities, suggesting the need for additional toxicological studies to confirm their long-term usability (Wang et al., 2019).
Medicinal and Chemosensing Applications
Pyridine derivatives play a critical role in medicinal and chemosensing applications, exhibiting a range of biological activities such as antibacterial, antioxidant, and anticancer activities. Furthermore, these derivatives are highly effective as chemosensors for the detection of various species, underscoring their importance in analytical chemistry and potential for designing new biological active compounds and chemosensors (Abu-Taweel et al., 2022).
Agrochemical Applications
Pyridine-based compounds, including those similar to 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine, have been crucial in the development of agrochemicals or pesticides, such as fungicides, insecticides, and herbicides. The exploration of new methods for discovering novel lead compounds in the agrochemical field is essential to meet changing market requirements and enhance the efficiency of research phases (Guan et al., 2016).
Anticancer Agents and Therapeutic Applications
The exploration of pyridine derivatives for their anticancer potency against various cancer cell lines has been significant. Pyridine-based Cu(II) complexes, in particular, show great effects, suggesting a strong future for these compounds as potential anticancer agents. This highlights the importance of pyridine derivatives in the development of new therapeutic agents with enhanced solubility, bioavailability, and pharmacological effects (Alshamrani, 2023).
Orientations Futures
Propriétés
IUPAC Name |
2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(6(9)13-5)14-3-7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSHMIWUMKAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)



![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)

![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)



